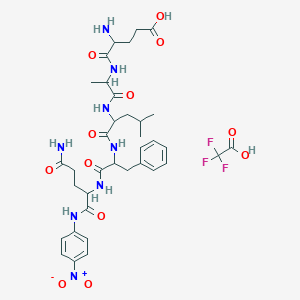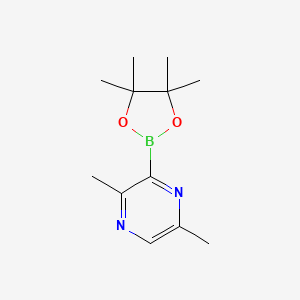
H-DL-Glu-DL-Ala-DL-Leu-DL-Phe-DL-Gln-pNA.TFA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-DL-Glu-DL-Ala-DL-Leu-DL-Phe-DL-Gln-pNA.TFA is a synthetic peptide substrate that represents the 2C/3A cleavage site of the human rhinovirus-14 polyprotein. This compound is hydrolyzed by the human rhinovirus-14 3C protease, making it an attractive target for antiviral drug development . The compound has a molecular weight of 726.79 and is typically stored at temperatures below -15°C .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Glu-DL-Ala-DL-Leu-DL-Phe-DL-Gln-pNA.TFA involves the stepwise solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Coupling: Each amino acid is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Deprotection: The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is removed using a solution of piperidine in DMF (dimethylformamide).
Cleavage: The completed peptide is cleaved from the resin using a mixture of TFA (trifluoroacetic acid), water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
H-DL-Glu-DL-Ala-DL-Leu-DL-Phe-DL-Gln-pNA.TFA can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed by proteases, such as the human rhinovirus-14 3C protease.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the side chains of amino acids like phenylalanine and leucine.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous buffers at physiological pH and temperature.
Oxidation: Performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Achieved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed
Hydrolysis: Produces smaller peptide fragments and free amino acids.
Oxidation and Reduction: Results in modified peptides with altered side chains.
科学的研究の応用
H-DL-Glu-DL-Ala-DL-Leu-DL-Phe-DL-Gln-pNA.TFA has several scientific research applications:
Antiviral Drug Development: Used as a substrate to study the activity of human rhinovirus-14 3C protease, a target for antiviral drugs
Biochemical Assays: Employed in enzymatic assays to measure protease activity.
Peptide Research: Utilized in studies involving peptide synthesis, modification, and characterization.
作用機序
The compound exerts its effects by being hydrolyzed by the human rhinovirus-14 3C protease. The enzyme recognizes the specific sequence of the peptide and cleaves the peptide bond at the 2C/3A cleavage site. This hydrolysis reaction is crucial for the maturation of the viral polyprotein and the replication of the virus .
類似化合物との比較
Similar Compounds
H-Glu-Ala-Leu-Phe-Gln-pNA: A similar peptide substrate used in protease assays
H-Glu-Ala-Leu-Phe-Gln-pNA.TFA: Another variant with trifluoroacetate as the counterion.
Uniqueness
H-DL-Glu-DL-Ala-DL-Leu-DL-Phe-DL-Gln-pNA.TFA is unique due to its specific sequence that mimics the 2C/3A cleavage site of the human rhinovirus-14 polyprotein. This specificity makes it an ideal substrate for studying the activity of the human rhinovirus-14 3C protease and developing antiviral drugs targeting this enzyme .
特性
分子式 |
C36H47F3N8O12 |
|---|---|
分子量 |
840.8 g/mol |
IUPAC名 |
4-amino-5-[[1-[[1-[[1-[[5-amino-1-(4-nitroanilino)-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C34H46N8O10.C2HF3O2/c1-19(2)17-26(40-30(46)20(3)37-31(47)24(35)13-16-29(44)45)33(49)41-27(18-21-7-5-4-6-8-21)34(50)39-25(14-15-28(36)43)32(48)38-22-9-11-23(12-10-22)42(51)52;3-2(4,5)1(6)7/h4-12,19-20,24-27H,13-18,35H2,1-3H3,(H2,36,43)(H,37,47)(H,38,48)(H,39,50)(H,40,46)(H,41,49)(H,44,45);(H,6,7) |
InChIキー |
WVOOAVQMUHPGON-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1R,2R)-2-(1-Pyrrolidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12102670.png)

![Methyl 2-[(cyclopropylmethyl)amino]benzoate](/img/structure/B12102687.png)


![5-[2-Amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12102700.png)



![(5-Hydroxy-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl)methyl dihydrogen phosphate](/img/structure/B12102720.png)




